![molecular formula C17H23NO3 B027398 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone CAS No. 107419-07-8](/img/structure/B27398.png)
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone, also known as PMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine, biology, and chemistry. PMK is a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, and is also used in the production of fragrances and flavors.
Mecanismo De Acción
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's mechanism of action is not fully understood, but it is believed to act as a precursor to the synthesis of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in regulating mood, behavior, and cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to increased feelings of happiness, pleasure, and euphoria. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has also been shown to have analgesic properties, reducing pain and discomfort in various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's advantages for lab experiments include its relatively simple synthesis method, its wide range of potential applications, and its ability to act as a precursor to the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and storage due to its flammability and potential health hazards.
Direcciones Futuras
For research on 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone include further exploration of its potential applications in the fields of medicine, biology, and chemistry. Research could focus on the development of new pharmaceuticals and organic compounds, as well as the investigation of 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's potential therapeutic effects in various conditions. Additionally, research could focus on the development of safer and more efficient synthesis methods for 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone and its derivatives.
Métodos De Síntesis
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone can be synthesized through the oxidation of safrole, a natural organic compound found in various plants such as sassafras and camphor. The oxidation process involves the use of various reagents, including potassium permanganate, sulfuric acid, and acetone. The process yields 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone as a yellowish oil with a distinctive odor.
Aplicaciones Científicas De Investigación
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, which is used in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone is also used in the production of fragrances and flavors, as well as in the synthesis of other organic compounds.
Propiedades
Número CAS |
107419-07-8 |
|---|---|
Nombre del producto |
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone |
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |
Clave InChI |
UHZAKWBTNFQWFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
SMILES canónico |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



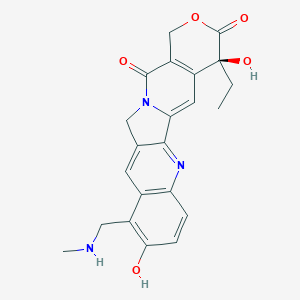
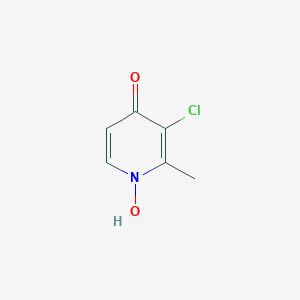
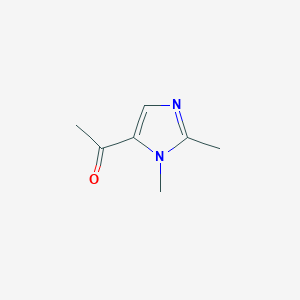
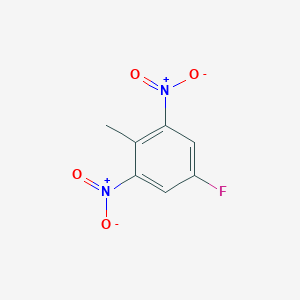
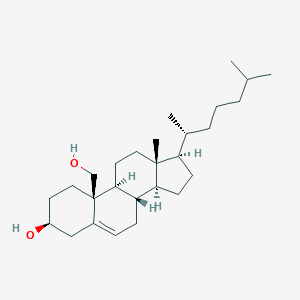
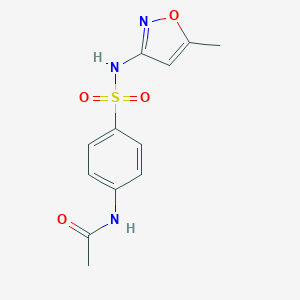
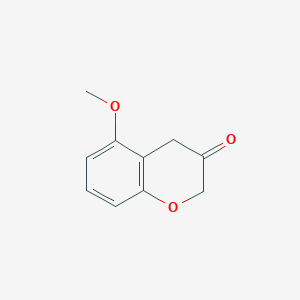
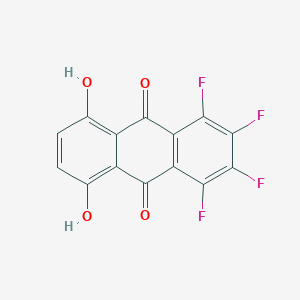
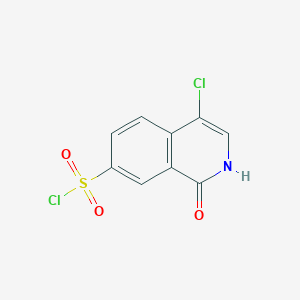
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
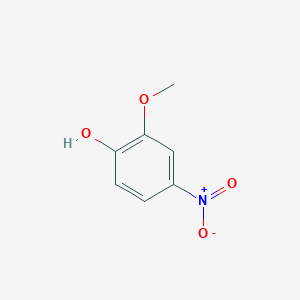
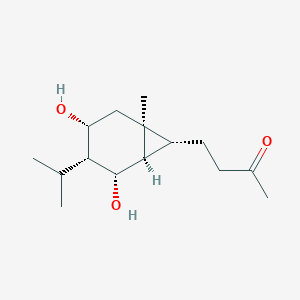
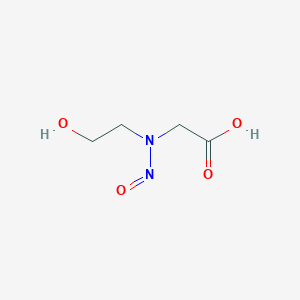
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)